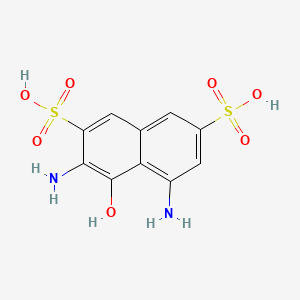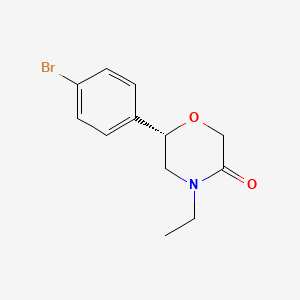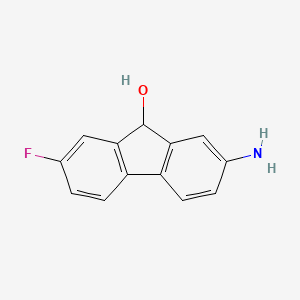
4-Chloro-3-(phenylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C12H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a phenylsulfanyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(phenylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with phenylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
化学反应分析
Types of Reactions
4-Chloro-3-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-Chloro-3-(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-(phenylsulfanyl)aniline depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The phenylsulfanyl group can form interactions with hydrophobic pockets, while the aniline moiety may participate in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
4-Chloroaniline: Lacks the phenylsulfanyl group, making it less hydrophobic.
3-(Phenylsulfanyl)aniline: Lacks the chlorine atom, affecting its reactivity.
4-Bromo-3-(phenylsulfanyl)aniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-3-(phenylsulfanyl)aniline is unique due to the presence of both the chlorine and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications.
属性
CAS 编号 |
924651-63-8 |
|---|---|
分子式 |
C12H10ClNS |
分子量 |
235.73 g/mol |
IUPAC 名称 |
4-chloro-3-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10ClNS/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 |
InChI 键 |
RFBNVUYLOIXGIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)



![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)

